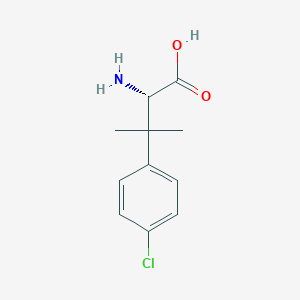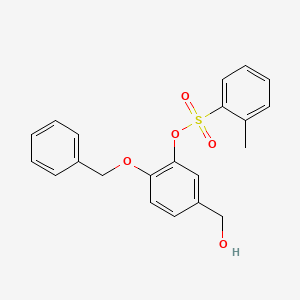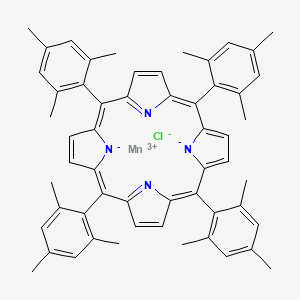![molecular formula C16H23FN2O2 B13408050 Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate CAS No. 77278-77-4](/img/structure/B13408050.png)
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate is a sterically congested piperazine derivative. This compound is notable for its unique structural features, including a piperazine ring in a chair conformation with di-equatorial substitution. It has applications in various fields, particularly in the design of novel sigma-2 ligands .
Métodos De Preparación
The synthesis of tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate can be achieved through several synthetic routes. One notable method involves a modified Bruylants approach. This method includes the trapping of an iminium intermediate with an organometallic reagent, such as an alkynyl Grignard reagent . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the nucleophilic attack on the iminium intermediate .
Análisis De Reacciones Químicas
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel sigma-2 ligands and other pharmacologically active compounds.
Biology: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as sigma-2 receptors. These interactions can modulate various cellular pathways, leading to pharmacological effects. The compound’s steric properties and electronic configuration play a crucial role in its binding affinity and activity .
Comparación Con Compuestos Similares
Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromine atom instead of a fluorine atom, which affects its reactivity and applications.
Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate:
1-Boc-4-anilinopiperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Propiedades
Número CAS |
77278-77-4 |
|---|---|
Fórmula molecular |
C16H23FN2O2 |
Peso molecular |
294.36 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 |
Clave InChI |
QRQNVSYQXRMJLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)







![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)

